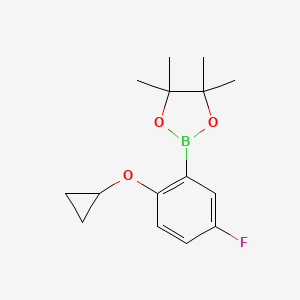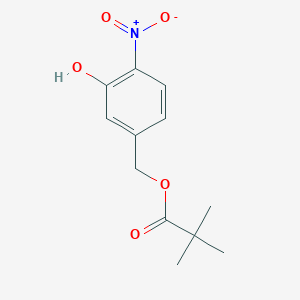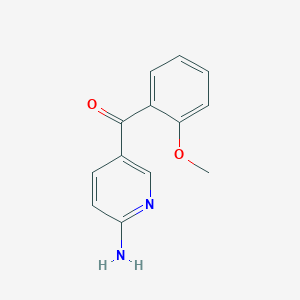
2-(4-アミノフェニル)モルホリン-4-カルボン酸tert-ブチル
概要
説明
Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学
薬理学において、この化合物は様々な薬理活性分子の合成のためのビルディングブロックとして使用されます。そのモルホリン環とtert-ブチルエステル基は、酵素阻害剤、受容体モジュレーター、およびその他の生物活性体の設計において貴重な前駆体となります。 フェニル環上のアミノ基の存在により、さらなる官能基化が可能になり、新規治療薬の開発につながる可能性があります .
材料科学
材料科学において、2-(4-アミノフェニル)モルホリン-4-カルボン酸tert-ブチルは、新しい高分子材料の製造に使用することができます。 重合または共重合することができるモノマーとして作用する能力は、産業用途向けの特定の機械的および化学的特性を持つ材料を開発する機会を提供します .
化学合成
この化合物は、特に複雑な分子の構築における有機合成の中間体として役立ちます。 アルキル化、アシル化、カップリング反応など、様々な化学反応を受けることができる汎用性の高いフレームワークを提供し、これは様々な有機化合物の合成において不可欠です .
生化学研究
生化学研究では、化合物の構造的特徴は生化学経路を調査するために利用されます。 酵素-基質相互作用、タンパク質結合、およびシグナル伝達プロセスを研究するために使用できる生体分子のアナログを合成するために使用できます .
医薬品化学
医薬品化学では、2-(4-アミノフェニル)モルホリン-4-カルボン酸tert-ブチルは、創薬のための貴重な足場です。様々な疾患に対する潜在的な治療効果を持つリード化合物を生成するために改変することができます。 構造の適応性により、薬物動態学的および薬力学的特性を最適化することができます .
分析化学
分析的に、この化合物は、クロマトグラフィー分析および質量分析における標準または参照物質として使用することができます。 モルホリン誘導体を含む代謝経路の研究において、同様の化合物の同定および定量に役立ちます .
有機化学
有機化学の分野では、反応機構を研究し、新しい合成方法を開発するために使用されます。 その反応性は、新規な有機変換を探求するために活用することができ、合成有機化学の発展に貢献することができます .
産業用途
最後に、産業用途において、この化合物の誘導体は、染料、農薬、およびその他の工業用化学品の製造に使用することができます。 化学反応におけるその汎用性は、産業プロセスおよび製品の開発において貴重な資産となっています .
特性
IUPAC Name |
tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFTAZSKDUPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729085 | |
| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002726-96-6 | |
| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)




![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)
![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)






